molecular formula C15H12N2OS2 B2432915 (E)-5-(thiophen-2-ylmethylene)-2-(m-tolylamino)thiazol-4(5H)-one CAS No. 1164545-47-4

(E)-5-(thiophen-2-ylmethylene)-2-(m-tolylamino)thiazol-4(5H)-one

Cat. No. B2432915
M. Wt: 300.39
InChI Key: WSCBLVGRDSUBDR-UKTHLTGXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-5-(thiophen-2-ylmethylene)-2-(m-tolylamino)thiazol-4(5H)-one, also known as TAT-1, is a small molecule that has gained significant attention in the scientific community due to its potential applications in various fields. TAT-1 belongs to the class of thiazole derivatives and has a molecular weight of 342.45 g/mol.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for (E)-5-(thiophen-2-ylmethylene)-2-(m-tolylamino)thiazol-4(5H)-one involves the condensation of 2-amino-4-(m-tolylamino)thiazole with thiophene-2-carbaldehyde in the presence of a base to form the desired product.

Starting Materials
2-amino-4-(m-tolylamino)thiazole, thiophene-2-carbaldehyde, base (e.g. sodium hydroxide)

Reaction
Dissolve 2-amino-4-(m-tolylamino)thiazole and thiophene-2-carbaldehyde in a suitable solvent (e.g. ethanol)., Add a base (e.g. sodium hydroxide) to the reaction mixture and stir at room temperature for several hours., Heat the reaction mixture to reflux for several hours to complete the condensation reaction., Cool the reaction mixture and filter the resulting solid product., Wash the solid product with a suitable solvent (e.g. ethanol) and dry under vacuum to obtain the desired product, (E)-5-(thiophen-2-ylmethylene)-2-(m-tolylamino)thiazol-4(5H)-one.

Mechanism Of Action

The exact mechanism of action of (E)-5-(thiophen-2-ylmethylene)-2-(m-tolylamino)thiazol-4(5H)-one is not fully understood, but it is believed to involve the inhibition of specific enzymes or proteins. For example, (E)-5-(thiophen-2-ylmethylene)-2-(m-tolylamino)thiazol-4(5H)-one has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. By inhibiting acetylcholinesterase, (E)-5-(thiophen-2-ylmethylene)-2-(m-tolylamino)thiazol-4(5H)-one can increase the levels of acetylcholine in the brain, leading to improved cognitive function. (E)-5-(thiophen-2-ylmethylene)-2-(m-tolylamino)thiazol-4(5H)-one has also been shown to inhibit the activity of the protein kinase CK2, which is involved in the regulation of various cellular processes, including cell proliferation and apoptosis.

Biochemical And Physiological Effects

(E)-5-(thiophen-2-ylmethylene)-2-(m-tolylamino)thiazol-4(5H)-one has been shown to have various biochemical and physiological effects, depending on the specific application. In medicinal chemistry, (E)-5-(thiophen-2-ylmethylene)-2-(m-tolylamino)thiazol-4(5H)-one has been reported to induce apoptosis in cancer cells and to inhibit the replication of viruses and fungi. In biochemistry, (E)-5-(thiophen-2-ylmethylene)-2-(m-tolylamino)thiazol-4(5H)-one has been used to study protein-protein interactions and to investigate the role of specific proteins in various cellular processes. In materials science, (E)-5-(thiophen-2-ylmethylene)-2-(m-tolylamino)thiazol-4(5H)-one has been used as a building block for the synthesis of functional materials, such as fluorescent dyes and metal-organic frameworks.

Advantages And Limitations For Lab Experiments

(E)-5-(thiophen-2-ylmethylene)-2-(m-tolylamino)thiazol-4(5H)-one has several advantages for lab experiments, including its high purity, stability, and ease of synthesis. (E)-5-(thiophen-2-ylmethylene)-2-(m-tolylamino)thiazol-4(5H)-one is also relatively inexpensive compared to other small molecules with similar properties. However, (E)-5-(thiophen-2-ylmethylene)-2-(m-tolylamino)thiazol-4(5H)-one has some limitations, including its low solubility in water and its potential toxicity at high concentrations. These limitations can be overcome by using appropriate solvents and by conducting toxicity studies to determine the safe concentration range for (E)-5-(thiophen-2-ylmethylene)-2-(m-tolylamino)thiazol-4(5H)-one.

Future Directions

There are several future directions for the research on (E)-5-(thiophen-2-ylmethylene)-2-(m-tolylamino)thiazol-4(5H)-one. One direction is to investigate the potential applications of (E)-5-(thiophen-2-ylmethylene)-2-(m-tolylamino)thiazol-4(5H)-one in the treatment of inflammatory diseases, such as rheumatoid arthritis and multiple sclerosis. Another direction is to explore the use of (E)-5-(thiophen-2-ylmethylene)-2-(m-tolylamino)thiazol-4(5H)-one as a building block for the synthesis of new materials with unique properties. Additionally, further studies are needed to elucidate the exact mechanism of action of (E)-5-(thiophen-2-ylmethylene)-2-(m-tolylamino)thiazol-4(5H)-one and to identify its specific targets in various cellular processes.

Scientific Research Applications

(E)-5-(thiophen-2-ylmethylene)-2-(m-tolylamino)thiazol-4(5H)-one has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, (E)-5-(thiophen-2-ylmethylene)-2-(m-tolylamino)thiazol-4(5H)-one has been shown to exhibit anticancer, antiviral, and antifungal activities. (E)-5-(thiophen-2-ylmethylene)-2-(m-tolylamino)thiazol-4(5H)-one has also been reported to possess anti-inflammatory properties, making it a promising candidate for the treatment of inflammatory diseases. In biochemistry, (E)-5-(thiophen-2-ylmethylene)-2-(m-tolylamino)thiazol-4(5H)-one has been used as a probe to study protein-protein interactions and to investigate the role of specific proteins in various cellular processes. In materials science, (E)-5-(thiophen-2-ylmethylene)-2-(m-tolylamino)thiazol-4(5H)-one has been used as a building block for the synthesis of functional materials, such as fluorescent dyes and metal-organic frameworks.

properties

IUPAC Name

(5E)-2-(3-methylphenyl)imino-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2OS2/c1-10-4-2-5-11(8-10)16-15-17-14(18)13(20-15)9-12-6-3-7-19-12/h2-9H,1H3,(H,16,17,18)/b13-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSCBLVGRDSUBDR-UKTHLTGXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N=C2NC(=O)C(=CC3=CC=CS3)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)N=C2NC(=O)/C(=C\C3=CC=CS3)/S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-5-(thiophen-2-ylmethylene)-2-(m-tolylamino)thiazol-4(5H)-one

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